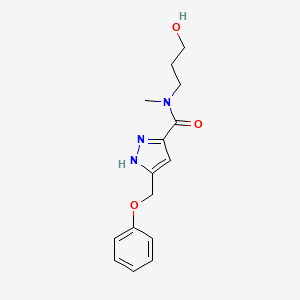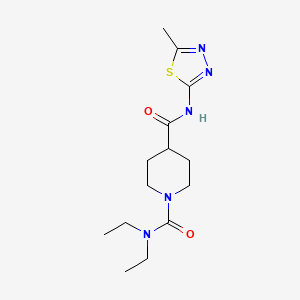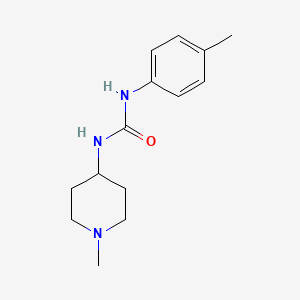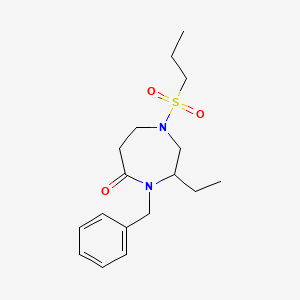
N-(3-hydroxypropyl)-N-methyl-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-hydroxypropyl)-N-methyl-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide, also known as JNJ-42756493, is a small molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins. BET proteins are epigenetic readers that play a crucial role in gene transcription and are implicated in various diseases, including cancer, inflammation, and cardiovascular diseases. The development of BET inhibitors has attracted significant attention in recent years due to their potential therapeutic applications.
作用機序
N-(3-hydroxypropyl)-N-methyl-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide targets the BET family of proteins, which are epigenetic readers that recognize acetylated lysine residues on histone proteins. BET proteins play a crucial role in gene transcription by recruiting transcriptional co-activators and promoting the assembly of transcriptional complexes. This compound binds to the bromodomain of BET proteins and prevents their interaction with acetylated histones, leading to the inhibition of gene transcription.
Biochemical and physiological effects:
This compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines by inhibiting the transcription of inflammatory genes. In cardiovascular diseases, this compound has been shown to reduce the development of atherosclerosis by inhibiting the expression of pro-inflammatory genes in endothelial cells.
実験室実験の利点と制限
N-(3-hydroxypropyl)-N-methyl-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide is a potent and selective BET inhibitor that has been extensively studied in preclinical models of various diseases. However, like other small molecule inhibitors, this compound has some limitations, including poor solubility and bioavailability. These limitations can be overcome by formulating this compound as a prodrug or by developing more potent and selective analogs.
将来の方向性
The development of BET inhibitors has attracted significant attention in recent years due to their potential therapeutic applications. Future research directions include the development of more potent and selective BET inhibitors, the evaluation of BET inhibitors in combination with other therapies, and the identification of biomarkers that can predict the response to BET inhibitors. Additionally, the role of BET proteins in various diseases, including cancer, inflammation, and cardiovascular diseases, needs to be further elucidated to fully understand the potential therapeutic applications of BET inhibitors.
合成法
The synthesis of N-(3-hydroxypropyl)-N-methyl-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide involves a multi-step process that starts from commercially available starting materials. The first step involves the preparation of 5-bromo-1H-pyrazole-3-carboxylic acid, which is then converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with N-methyl-3-(phenoxymethyl)propan-1-amine in the presence of a base to obtain the desired amide product. The amide product is further treated with hydroxylamine hydrochloride and a base to obtain this compound.
科学的研究の応用
N-(3-hydroxypropyl)-N-methyl-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide has been extensively studied in preclinical models of various diseases, including cancer, inflammation, and cardiovascular diseases. In cancer, this compound has been shown to inhibit the growth of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and prostate cancer. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines in vitro and in vivo. In cardiovascular diseases, this compound has been shown to reduce the development of atherosclerosis in preclinical models.
特性
IUPAC Name |
N-(3-hydroxypropyl)-N-methyl-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-18(8-5-9-19)15(20)14-10-12(16-17-14)11-21-13-6-3-2-4-7-13/h2-4,6-7,10,19H,5,8-9,11H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPYGMGXZODPJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCO)C(=O)C1=NNC(=C1)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(3,4-dimethylphenyl)ethyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B5409243.png)


![2-(1,3-benzoxazol-2-yl)-3-[4-(diethylamino)phenyl]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5409255.png)
![3-{1-[2-(1H-1,2,4-triazol-3-yl)benzoyl]-3-azetidinyl}pyridine](/img/structure/B5409265.png)

![2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5409288.png)
![N-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5409293.png)
![3-(2-{[1-(2,2-dimethylpropyl)cyclopropyl]amino}-2-oxoethyl)-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5409301.png)
![4-[3-{[4-(acetylamino)phenyl]amino}-2-(benzoylamino)-3-oxo-1-propen-1-yl]-2-methoxyphenyl acetate](/img/structure/B5409307.png)

![2-(6-methoxy-2-naphthyl)-4-[3-(1H-1,2,4-triazol-1-yl)propanoyl]morpholine](/img/structure/B5409319.png)
![5-(2-ethoxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5409328.png)
![3-[2-({[1-(hydroxymethyl)cyclopentyl]methyl}amino)-2-oxoethyl]-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5409343.png)